3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

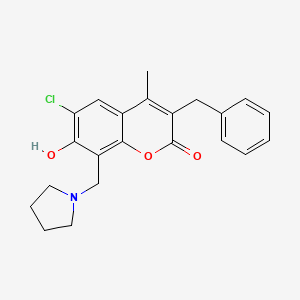

3-Benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic chromenone derivative characterized by a multi-substituted coumarin backbone. Its molecular formula is C₂₃H₂₃ClNO₃, with a molecular weight of 397.9 g/mol . Key structural features include:

- A chromen-2-one core (benzopyrone), providing a planar aromatic system.

- 3-Benzyl and 4-methyl groups, contributing to hydrophobicity and steric effects.

- 8-(Pyrrolidin-1-ylmethyl), a nitrogen-containing heterocycle that enhances interactions with biological targets .

The compound is typically synthesized via Pechmann condensation of phenols with β-ketoesters under acidic conditions, followed by regioselective halogenation (e.g., POCl₃ for chloro introduction) and functionalization of the pyrrolidine moiety .

Properties

Molecular Formula |

C22H22ClNO3 |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C22H22ClNO3/c1-14-16-12-19(23)20(25)18(13-24-9-5-6-10-24)21(16)27-22(26)17(14)11-15-7-3-2-4-8-15/h2-4,7-8,12,25H,5-6,9-11,13H2,1H3 |

InChI Key |

NHHAFKYBNLNZRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include benzyl chloride, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, and pyrrolidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide. The reaction may proceed through nucleophilic substitution, condensation, and cyclization steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may result in an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: As a probe for studying biological processes and interactions, particularly those involving chromen-2-one derivatives.

Medicine: As a potential therapeutic agent for treating diseases, given its unique chemical structure and potential biological activity.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of functional groups such as the hydroxy and chloro groups may enable the compound to interact with enzymes, receptors, or other biomolecules, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Structural and Functional Group Variations

The biological activity and chemical reactivity of chromenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and related analogs:

Chemical Reactivity and Stability

- Solubility : The target compound’s pyrrolidine and benzyl groups reduce aqueous solubility compared to hydroxyl-rich analogs (e.g., 7-hydroxy-3-phenyl derivatives) .

- Synthetic Complexity : Introduction of the pyrrolidinylmethyl group requires Mannich reactions or reductive amination, whereas piperidine derivatives are less synthetically challenging .

- Stability : The chloro and hydroxy groups may render the compound prone to photodegradation, necessitating storage in dark, dry conditions .

Pharmacological Potential

- Anticancer Activity: The combination of chloro and pyrrolidinyl groups in the target compound may synergistically inhibit kinases or DNA topoisomerases, as seen in related chromenones .

- Antimicrobial Effects : Analogous compounds with chloro and alkyl groups exhibit MIC values of 8–16 μg/mL against Staphylococcus aureus .

- Neuroprotective Potential: Pyrrolidine moieties in coumarin derivatives show acetylcholine esterase inhibition (e.g., IC₅₀ = 5.2 μM for similar compounds) .

Biological Activity

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 307.77 g/mol. Its structure features a chromenone backbone with various substituents that influence its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various pathogens, including fungi and bacteria.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

The compound's effectiveness against E. floccosum was particularly notable, with MIC values as low as 4 µg/mL, indicating strong antifungal activity compared to standard drugs like ketoconazole .

2. Anticancer Properties

Studies have demonstrated that the compound possesses anticancer activity by inhibiting cell proliferation in various cancer cell lines. Mechanistic investigations revealed that it disrupts key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

The compound's ability to induce apoptosis in cancer cells was linked to its interaction with enzymes such as monoamine oxidase B, which plays a role in cellular metabolism and survival.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which it could mitigate inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways and cancer progression.

- Cell Signaling Modulation : It alters signaling cascades that regulate cell proliferation and apoptosis.

Case Studies

A notable study assessed the efficacy of this compound in an animal model of fungal infection, demonstrating a significant reduction in fungal load compared to untreated controls. This highlights its potential for therapeutic use in infectious diseases caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.